4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

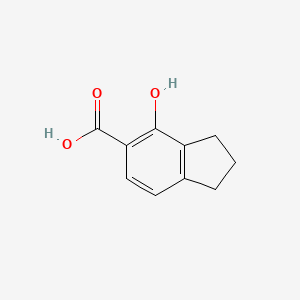

4-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 153-90-2) is a bicyclic aromatic compound featuring a fused five-membered dihydroindene ring and a six-membered aromatic ring. Its IUPAC name reflects the positions of substituents: a hydroxyl (-OH) group at carbon 4, a carboxylic acid (-COOH) at carbon 5, and partial saturation in the indene scaffold (2,3-dihydro). The molecular formula is C₁₀H₁₀O₃ , with a molecular weight of 178.18 g/mol.

The compound exists as a bicyclic system where the five-membered ring adopts a partially saturated structure (2,3-dihydro), while the six-membered ring remains aromatic. The hydroxyl group is positioned on the aromatic ring, and the carboxylic acid is attached to the dihydroindene moiety. This structural arrangement creates a rigid framework with distinct electronic and steric properties.

Key Structural Features:

| Feature | Description |

|---|---|

| Core Structure | Fused bicyclic system (dihydroindene + aromatic ring) |

| Functional Groups | -OH (C4), -COOH (C5) |

| Stereochemistry | Partial saturation introduces conformational constraints |

Crystallographic Analysis and Conformational Studies

The crystal structure of this compound has been characterized using X-ray diffraction. Key findings include:

Conformational Preferences :

Crystal Packing :

Crystal Data (Selected Parameters):

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁ | |

| Cell Parameters | a = 9.5514 Å, b = 5.7762 Å, c = 13.1324 Å | |

| β Angle | 92.126° | |

| Volume (V) | 724.03 ų |

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

While direct spectroscopic data for this compound are limited, its functional groups dictate characteristic spectral signatures:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- Hydroxyl Proton : Broad signal (~δ 5.0–6.0 ppm) due to exchange with solvent.

- Aromatic Protons : Multiplets in the δ 7.0–7.5 ppm range, depending on substitution.

- Dihydroindene Protons : Peaks for CH₂ groups (~δ 2.0–3.0 ppm).

- ¹³C NMR :

- Carboxylic Acid : ~δ 170–175 ppm (C=O).

- Hydroxyl-Carrying Carbon : ~δ 130–140 ppm (C4).

Infrared Spectroscopy (IR) :

- O–H Stretch : Broad absorption at ~3200–3500 cm⁻¹ (hydroxyl).

- C=O Stretch : Strong peak at ~1700–1750 cm⁻¹ (carboxylic acid).

- Aromatic C–H Stretch : Peaks at ~3050 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy :

- Absorption Maxima : Expected λₘₐₓ in the range of 250–280 nm due to π→π* transitions in the aromatic system.

Spectroscopic Data Summary :

| Technique | Key Observations |

|---|---|

| ¹H NMR | Broad -OH signal; aromatic multiplets |

| IR | O–H (3200–3500 cm⁻¹), C=O (1700–1750 cm⁻¹) |

| UV-Vis | λₘₐₓ ~250–280 nm |

Tautomeric Behavior and Steric Effects

The compound’s tautomeric potential is influenced by steric and electronic factors:

Keto-Enol Tautomerism :

Steric Constraints :

- The fused bicyclic system restricts rotation around the C4–C5 bond, favoring specific tautomers.

- Bulky substituents (if present) would further stabilize the keto form.

Tautomer Comparison :

| Tautomer | Stability Factors |

|---|---|

| Keto Form | Dominant due to steric constraints |

| Enol Form | Limited by ring rigidity |

Properties

IUPAC Name |

4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5,11H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJUTOQJGSMBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-90-2 | |

| Record name | 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be synthesized by the cyclization of 2-(2-hydroxyphenyl)acetic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and subsequent hydrolysis to obtain the desired product.

Chemical Reactions Analysis

Acid-Catalyzed Functional Group Transformations

The carboxylic acid and hydroxyl groups enable classic acid-mediated reactions:

| Reaction Type | Reagents/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|---|

| Esterification | Methanol/H<sup>+</sup>, reflux | Methyl 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylate | Selective esterification of -COOH group | |

| Acetylation | Acetic anhydride, pyridine | 4-Acetoxy-2,3-dihydro-1H-indene-5-carboxylic acid | Hydroxyl group acetylated; -COOH remains intact |

Halogenation Reactions

The hydroxyl group participates in electrophilic substitution:

Hydrogen Bromide Reaction

Under acetic acid catalysis:

text4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid + HBr → 4-bromo-2,3-dihydro-1H-indene-5-carboxylic acid + H2O

-

Conditions : 48 hr at 80°C in glacial acetic acid

-

Yield : Not quantified, but reaction confirmed via TLC and NMR

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused-ring systems:

Microwave-Assisted Cyclocondensation

| Component | Quantity | Role |

|---|---|---|

| 4-Hydroxy substrate | 0.528 g (2.99 mmol) | Electrophilic partner |

| 4-Iodophenylhydrazine | 0.698 g (2.58 mmol) | Nucleophile |

| Solvent/Catalyst | Formic acid (2 mL) + 3 drops HCl | Acid catalysis |

Outcome :

-

Product : Indeno[1,2-b]indole derivative

-

Conditions : Microwave irradiation (760 W, 140°C, 2 cycles of 1 min)

Knoevenagel Condensation

Reacting with tert-butyl acetoacetate under basic conditions:

textThis compound + tert-butyl acetoacetate → 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid

-

Catalyst : Triethylamine

-

Additive : Acetic anhydride (2.04 mL)

-

Key Data :

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.98 (s, 2H), 7.30–7.80 (m, aromatic protons)

-

IR: Broad O-H stretch at 3200–3500 cm<sup>-1</sup>

-

Decarboxylation Pathways

Controlled thermal decomposition:

-

Conditions : 220°C under N<sub>2</sub> atmosphere

-

Product : 4-hydroxy-2,3-dihydro-1H-indene (C<sub>9</sub>H<sub>10</sub>O)

-

Mechanism : Radical-initiated CO<sub>2</sub> elimination

Mechanistic Insights

-

Acid-Base Properties :

-

Steric Effects :

-

Hydrogen Bonding :

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

One of the primary applications of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of various chemical compounds through cyclization reactions and functional group modifications. For instance, it can be synthesized via cyclization of 2-(2-hydroxyphenyl)acetic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 4-position.

Biological Activities

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits potential biological activities. Studies have shown its antimicrobial properties against various pathogens. For example, derivatives of this compound were tested for antibacterial activity using the agar diffusion method, demonstrating significant zones of inhibition against bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were also determined, indicating its effectiveness as an antimicrobial agent .

Cancer Treatment

The compound has been investigated for its potential in cancer therapy. Specifically, it has been shown to induce apoptosis in cancer cells that overexpress inhibitor of apoptosis (IAP) proteins. This property makes it a candidate for treating various cancer types, including breast, prostate, and colorectal cancers. Its mechanism involves sensitizing cancer cells to apoptotic signals, thus enhancing the efficacy of existing therapies .

Pharmaceutical Development

Drug Design

In medicinal chemistry, this compound is being explored for its role in drug development. Its ability to interact with specific molecular targets allows it to be tailored into novel therapeutic agents. For instance, modifications to its structure can enhance selectivity and potency against specific receptors involved in disease pathways .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique chemical structure allows for the development of various derivatives that can be applied in different industrial sectors, including agriculture and materials science. The compound's versatility makes it suitable for producing agrochemicals and other functional materials .

Case Studies

Mechanism of Action

The mechanism of action of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The indene-carboxylic acid scaffold is highly tunable, with modifications at positions 4, 5, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Indene-Carboxylic Acid Derivatives

Key Differences and Implications

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (e.g., -Cl) : The 5-chloro derivative (Table 1) exhibits increased electrophilicity at the carbonyl group, facilitating nucleophilic attacks in pesticide synthesis .

- Hydroxy vs. Methyl Groups : The 4-hydroxy derivative is more polar than its 4-methyl analog, impacting solubility and bioavailability. Methyl groups enhance lipophilicity, favoring membrane permeability in drug candidates .

Synthetic Accessibility: The 5-chloro-1-oxo derivative is synthesized via Friedel-Crafts acylation followed by cyclization, achieving 53% yield with optimized solvent systems (n-hexane over dichloromethane) . Amino derivatives (e.g., 3-amino) require protective group strategies, as seen in the use of hydrochloride salts to stabilize the amine during synthesis .

Biological and Industrial Applications: Medicinal Chemistry: Hydroxy and amino derivatives are explored as intermediates in antiviral and anticancer agents. For example, 4-hydroxy analogs are studied in SARS-CoV-2 NSP3 macrodomain inhibitors . Agrochemicals: The 5-chloro-1-oxo ester is critical in producing Indoxacarb, a broad-spectrum insecticide .

Biological Activity

4-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a hydroxyl group and a carboxylic acid functional group, which are crucial for its biological activity. Its molecular formula is with a molecular weight of approximately 178.18 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could be beneficial in the management of inflammatory diseases .

- Anticonvulsant Activity : It has been utilized in the synthesis of derivatives that exhibit anticonvulsant activity, indicating its potential role in neurological disorders.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. However, the exact molecular targets and pathways remain to be fully elucidated .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of the compound against various bacterial strains, demonstrating significant inhibition at certain concentrations. The results indicated that it could serve as a lead compound in developing new antimicrobial agents.

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of the compound in vitro, revealing that it reduced pro-inflammatory cytokine production in cultured cells. This suggests potential therapeutic applications in inflammatory diseases.

- Synthesis of Anticonvulsant Derivatives : Research highlighted the use of this compound as a precursor in synthesizing new compounds with anticonvulsant properties. These derivatives were tested for their efficacy in animal models of epilepsy.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.